Azul Reactivo 2

Descripción general

Descripción

Synthesis Analysis

The synthesis of Reactive Blue 2 and its analogues involves a novel method where the dye is bonded onto an agarose support matrix via the anthraquinone ring 1-amino group, rather than the conventional triazine ring coupling methods. This approach allows for the creation of dyes with spacer arms attached to the anthraquinone ring, which are synthesized by reacting methoxytriazine analogues of Reactive Blue 2 with chloroacetyl chloride and ethylenediamine (Burton, Stead, & Lowe, 1990).

Molecular Structure Analysis

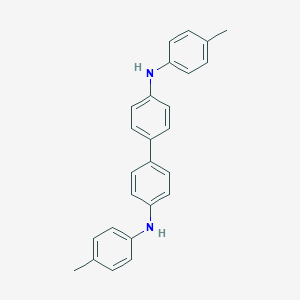

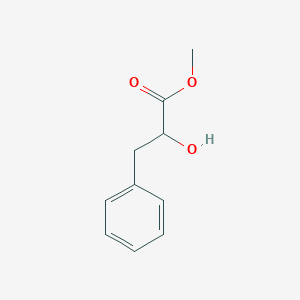

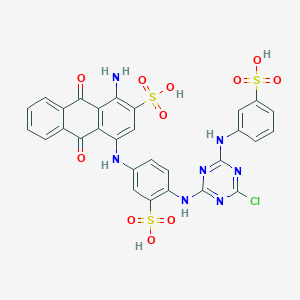

Reactive Blue 2 is an anthraquinone derivative, known for its complex molecular structure which plays a crucial role in its dyeing properties and interactions with biomolecules. It consists of a mixture of isomers with a sulfonic acid group in ring A, positioned either in the meta or para position. This configuration is critical for its chromatic properties and its ability to interact with various biological substrates (Kennedy, 2008).

Chemical Reactions and Properties

Reactive Blue 2 exhibits selective inhibitory effects on P2Y-purinoceptor-stimulated surfactant phospholipid secretion from rat isolated alveolar Type II cells. Its mechanism of action suggests specificity towards ATP-induced responses, differentiating it from effects on other receptors or agonists. This specificity underscores the dye's potential in biochemical research and pharmacological applications (Rice & Singleton, 1989).

Physical Properties Analysis

The synthesis and characterization of Reactive Blue 2 derivatives have provided insight into the physical properties of these dyes. For example, the terminal ring isomers of Reactive Blue 2 were synthesized, and their chromophoric purity was assessed using thin-layer chromatography and high-performance liquid chromatography, indicating the formation of a predominant dye product with high purity. This level of characterization is essential for understanding the dye's behavior in various applications, including its physical interactions with proteins in binding studies (Burton, McLoughlin, Stead, & Lowe, 1988).

Chemical Properties Analysis

The chemical properties of Reactive Blue 2, particularly its interactions with biological molecules, have been extensively studied. For instance, its analogues bearing terminal ring modifications exhibit varied affinities towards horse liver alcohol dehydrogenase, influenced by the nature of terminal ring substituents. This behavior highlights the dye's utility in designing affinity ligands and studying protein-ligand interactions, offering insights into its chemical behavior in biological contexts (Burton, Stead, & Lowe, 1988).

Aplicaciones Científicas De Investigación

Antagonista del Purinoceptor P2Y

Azul Reactivo 2 actúa como un antagonista del purinoceptor P2Y . Es el antagonista más potente para los canales activados por ATP . Esto lo hace útil en la investigación relacionada con la señalización purinérgica, que juega un papel crucial en muchos procesos fisiológicos.

Sonda Fluorescente

This compound sirve como una sonda fluorescente para detectar ADN y proteínas . Esta aplicación es particularmente útil en la investigación de biología molecular y bioquímica, donde la visualización de estas biomoléculas suele ser necesaria.

Fotosensibilizador para la Terapia Fotodinámica

This compound se utiliza como un fotosensibilizador para la terapia fotodinámica . La terapia fotodinámica es un tratamiento que utiliza compuestos sensibles a la luz (fotosensibilizadores) para destruir las células cancerosas, las bacterias y otras células diana.

Marcador de Viabilidad Celular y Apoptosis

This compound se utiliza como un marcador para evaluar la viabilidad celular y la apoptosis . En la investigación de biología celular, es importante determinar si las células están vivas o muertas, y si están sufriendo apoptosis (muerte celular programada).

Adsorción de Colorantes

This compound se ha estudiado por sus propiedades de adsorción . Específicamente, se ha utilizado en la investigación que investiga la eliminación de colorantes de las aguas residuales . Esto es importante en la ciencia ambiental y la gestión de residuos industriales.

Aplicaciones Textiles

This compound, también conocido como azul brillante Remazol, es un colorante ampliamente utilizado en diversas aplicaciones textiles . Su resistencia a la oxidación química debido a su estructura aromática de antraquinona lo hace altamente estable .

Mecanismo De Acción

Target of Action

Reactive Blue 2, also known as Affi gel blue, primarily targets P2Y purinoceptors . These receptors are a family of G protein-coupled receptors that are activated by extracellular nucleotides such as ATP . The compound has been found to have antagonistic activities at P2Y4 .

Mode of Action

Reactive Blue 2 acts as an ATP receptor antagonist . It interacts with its targets by blocking the ATP-activated channels, making it a potent antagonist for these channels . The compound’s mode of inhibition is noncompetitive, with a Ki of 8 μM for the membrane-bound kinase, and 6 microM for the purified kinase .

Biochemical Pathways

Reactive Blue 2 is involved in the phospholipase C (PLC) cascade . It may activate the PLC cascade in an extracellular Ca2±dependent manner and induce Ca2+ oscillations . The application of Reactive Blue 2 increases K+ secretion in a dose-dependent manner .

Pharmacokinetics

It is known that the compound has good water solubility , which could potentially impact its bioavailability

Result of Action

The molecular and cellular effects of Reactive Blue 2’s action include the induction of Ca2+ oscillations in cells . It enhances a Ca2+ response to histamine that is linked to the PLC cascade . In addition, it increases K+ secretion in a dose-dependent manner .

Action Environment

The action, efficacy, and stability of Reactive Blue 2 can be influenced by environmental factors. For instance, the compound’s action is dependent on the presence of extracellular Ca2+ . .

Safety and Hazards

Propiedades

IUPAC Name |

1-amino-4-[4-[[4-chloro-6-(3-sulfoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfoanilino]-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20ClN7O11S3/c30-27-35-28(33-13-4-3-5-15(10-13)49(40,41)42)37-29(36-27)34-18-9-8-14(11-20(18)50(43,44)45)32-19-12-21(51(46,47)48)24(31)23-22(19)25(38)16-6-1-2-7-17(16)26(23)39/h1-12,32H,31H2,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,33,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYMGXZJTCOARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20ClN7O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12236-82-7, 79241-87-5 | |

| Record name | Cibacron Blue F 3GA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4-((4-((4-chloro-6-((3-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079241875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINO-4-((4-((4-CHLORO-6-((3-SULFOPHENYL)AMINO)-1,3,5-TRIAZIN-2-YL)AMINO)-3-SULFOPHENYL)AMINO)-9,10-DIHYDRO-9,10-DIOXO-2-ANTHRACENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0A052J6QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.